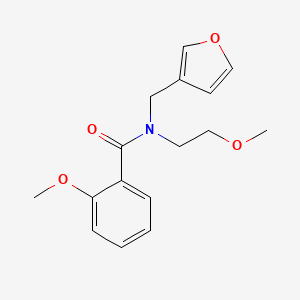

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

The incorporation of the furan nucleus is an important synthetic strategy in drug discovery . Numerous methods for the synthesis of furans and their various structure reactions offer enormous scope in the field of medicinal chemistry .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions, improving the pharmacokinetic characteristics of lead molecules and optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .Physical And Chemical Properties Analysis

Furan is a nonpolar aromatic compound. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding .科学的研究の応用

Anticancer and Antiangiogenic Activity

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide derivatives have shown promising results in anticancer and antiangiogenic activities. Specifically, a series of compounds characterized by a 2-methoxy/ethoxycarbonyl group exhibited significant antiproliferative activity against cancer cells. The compound 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (3g) was particularly notable, demonstrating potent anticancer properties both in vitro and in vivo. It inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent vascular disrupting properties due to its effects on vascular endothelial cells (Romagnoli et al., 2015).

Synthetic and Reactivity Studies

The compound has been a focus in synthetic and reactivity studies, contributing to the development of novel heterocyclic compounds. For instance, derivatives like N-(1-Naphthyl)furan-2-carboxamide and N-(Quinolin-6-yl)furan-2-carboxamide were synthesized and subjected to various electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These studies are pivotal in exploring the chemical behavior and potential applications of the compound in various fields (Aleksandrov & El’chaninov, 2017), (El’chaninov & Aleksandrov, 2017).

Crystallographic Analysis

Crystallographic analysis has been used to study the structure of related N-(pyridin-2-ylmethyl)benzamide derivatives, which is fundamental for understanding the molecular geometry, electronic structure, and potential interaction mechanisms. Such analyses help in predicting the reactivity and interactions of the compound with biological targets, providing insights into its potential applications in various domains (Artheswari et al., 2019).

将来の方向性

特性

IUPAC Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-19-10-8-17(11-13-7-9-21-12-13)16(18)14-5-3-4-6-15(14)20-2/h3-7,9,12H,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQXWSNPWJAKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-2-methoxy-N-(2-methoxyethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)

![2-[[[4-(1,2-Dihydro-2-methyl-1-oxo-2,7-naphthyridin-4-yl)-2-6-dimethoxyphenyl]methyl]methylamino]-N-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide dihydrochloride](/img/structure/B2640953.png)

![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)

![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2640962.png)

![4,6-Dimethyl-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2640967.png)

![3-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2640969.png)